molecular formula C18H15N B370942 4-[(4-Propylphenyl)ethynyl]benzonitrile

4-[(4-Propylphenyl)ethynyl]benzonitrile

Cat. No.: B370942
M. Wt: 245.3g/mol
InChI Key: XYKIAQGTAAEFIJ-UHFFFAOYSA-N
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Description

4-[(4-Propylphenyl)ethynyl]benzonitrile is a benzonitrile derivative featuring a propylphenyl group connected via an ethynyl (C≡C) linker. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3g/mol

IUPAC Name

4-[2-(4-propylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C18H15N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h4-7,10-13H,2-3H2,1H3

InChI Key

XYKIAQGTAAEFIJ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Alkylphenyl-Ethynyl Substitutions

  • 4-[(4-Pentylphenyl)ethynyl]benzonitrile (CAS: 56982-41-3) Molecular Formula: C₂₀H₁₉N (vs. C₁₈H₁₅N for the propyl variant). Synthesis: Stable preparation methods are reported, unlike tributylstannyl analogs that face stability issues .
  • 4-[(Tributylstannyl)ethynyl]benzonitrile

    • Synthesis Challenges : Prone to decomposition and impurities, complicating isolation .
    • Relevance : Highlights the advantage of the propylphenyl group in avoiding heavy-metal-associated instability.

Derivatives with Heterocyclic or Aromatic Substituents

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
    • NLO Properties : Exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-backbone. The propylphenyl variant may show lower NLO activity due to reduced conjugation length but improved solubility .
  • 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c)
    • Cytotoxic Activity : IC₅₀ values of 8.2 µM (MCF-7) and 9.7 µM (MDA-MB-231). The ethenyl linker (C=C) may reduce conjugation compared to ethynyl, but chloro substituents enhance electrophilicity and target binding .

Fluorinated and Electron-Modified Derivatives

  • 4-Fluoro-4-(thiophen-2-yl)benzonitrile (MOT)
    • Photophysical Properties : Fluorine and thiophene groups induce solvent-dependent fluorescence. The propylphenyl variant’s electron-donating alkyl chain may redshift absorption spectra compared to electron-withdrawing fluorine .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Activities Synthesis Challenges Reference
4-[(4-Propylphenyl)ethynyl]benzonitrile C₁₈H₁₅N Propylphenyl, ethynyl Hypothesized moderate NLO activity, lipophilic Requires optimization for purity
4-[(4-Pentylphenyl)ethynyl]benzonitrile C₂₀H₁₉N Pentylphenyl, ethynyl Higher lipophilicity, stable synthesis None reported
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile C₁₈H₁₁N₂O Oxazole, phenyl βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ Complex π-backbone synthesis
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile C₁₅H₁₀ClN Chlorophenyl, ethenyl IC₅₀ = 8.2 µM (MCF-7) Moderate yield
4-[(Tributylstannyl)ethynyl]benzonitrile C₁₆H₂₀NSn Tributylstannyl, ethynyl Unstable, impurity-prone Low stability

Key Research Findings

  • Synthetic Accessibility: Ethynyl-linked benzonitriles generally require Sonogashira coupling, but alkylphenyl variants (e.g., propyl) avoid the instability seen in tributylstannyl analogs .
  • Biological Activity : Chlorophenyl and methoxyphenyl substituents enhance cytotoxicity, suggesting that the propyl group’s moderate lipophilicity could balance bioavailability and potency .
  • Optoelectronic Potential: Longer π-systems (e.g., oxazole derivatives) outperform ethynylbenzonitriles in NLO activity, but alkyl chains may improve processability in materials .

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